molecular formula C10H8FNO2 B7981101 Methyl 5-fluoro-2H-isoindole-1-carboxylate

Methyl 5-fluoro-2H-isoindole-1-carboxylate

Cat. No. B7981101
M. Wt: 193.17 g/mol
InChI Key: LMBZGTOUXHTQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoro-2H-isoindole-1-carboxylate is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electrochemical Charge Storage Materials : Methyl 5-fluoro-2H-isoindole-1-carboxylate derivatives have been used to develop high-performance poly(5-fluoroindole) as charge storage material. This material shows promise for supercapacitor applications due to its high specific capacitance, good cycling stability, and slow self-discharge behavior, superior to other similar materials (Wang et al., 2019).

  • Antibacterial Agents : Derivatives of Methyl 5-fluoro-2H-isoindole-1-carboxylate have been synthesized and tested for in vitro and in vivo antibacterial activities. Some derivatives showed promising results as potential therapeutic agents (Bouzard et al., 1992).

  • Herbicidal Activity : Methyl 5-fluoro-2H-isoindole-1-carboxylate has been used in the synthesis of herbicidal compounds. These compounds exhibited good herbicidal activities against a variety of weeds, showing symptoms typical of protox inhibitor herbicides (Huang et al., 2009).

  • Controlled Substance Classification : Certain derivatives of Methyl 5-fluoro-2H-isoindole-1-carboxylate have been placed into Schedule I of the Controlled Substances Act due to their potential misuse (Federal Register, 2016).

  • Synthesis and Crystal Structure Analysis : The compound has been involved in studies focusing on the synthesis and structural characterization, such as the determination of molecular structures through crystallography and NMR techniques (Sakhautdinov et al., 2013).

  • Synthetic Cannabinoid Metabolism : Studies have investigated the metabolic stability and metabolites of synthetic cannabinoids related to Methyl 5-fluoro-2H-isoindole-1-carboxylate, providing insight into their biotransformation in the human body (Wohlfarth et al., 2015).

  • Synthesis of Related Compounds : Various methods have been developed for synthesizing related compounds, demonstrating the chemical versatility and potential applications in different areas of chemistry and pharmacology (Narayana et al., 2006).

properties

IUPAC Name

methyl 5-fluoro-2H-isoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)9-8-3-2-7(11)4-6(8)5-12-9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBZGTOUXHTQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=CN1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-2H-isoindole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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